molecular formula C27H23BrN2O4S B295617 (2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B295617
M. Wt: 551.5 g/mol
InChI Key: HBDRZXCKZKDMPM-JLPGSUDCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiazolo-benzimidazole derivative that is synthesized using specific methods.

Scientific Research Applications

(2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has shown potential applications in scientific research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its anti-inflammatory properties and has shown potential as a treatment for inflammatory diseases.

Mechanism of Action

The mechanism of action of (2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. However, it has been suggested that this compound works by inhibiting specific enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound works by reducing inflammation in the body.
Biochemical and Physiological Effects:
(2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to have biochemical and physiological effects on the body. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antioxidant properties, which can help to protect cells from damage.

Advantages and Limitations for Lab Experiments

One advantage of using (2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in lab experiments is its potential as a treatment for cancer and inflammatory diseases. This compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in the body. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage of this compound for use in lab experiments.

Future Directions

There are several future directions for the use of (2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in scientific research. One direction is to further study its potential as a treatment for cancer and inflammatory diseases. Another direction is to study its potential as an antioxidant and its ability to protect cells from damage. Additionally, further studies are needed to determine the safe dosage of this compound for use in lab experiments.

Synthesis Methods

The synthesis of (2Z)-2-{3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves the reaction of 5-methoxy-2-nitrobenzoic acid with 3-(4-methylphenoxy)propyl bromide in the presence of potassium carbonate. The resulting compound is then reacted with 2-mercapto-benzimidazole in the presence of sodium hydride to yield the final product. This method has been optimized to produce high yields of pure compound.

properties

Molecular Formula

C27H23BrN2O4S

Molecular Weight

551.5 g/mol

IUPAC Name

(2Z)-2-[[3-bromo-5-methoxy-4-[3-(4-methylphenoxy)propoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C27H23BrN2O4S/c1-17-8-10-19(11-9-17)33-12-5-13-34-25-20(28)14-18(15-23(25)32-2)16-24-26(31)30-22-7-4-3-6-21(22)29-27(30)35-24/h3-4,6-11,14-16H,5,12-13H2,1-2H3/b24-16-

InChI Key

HBDRZXCKZKDMPM-JLPGSUDCSA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)N4C5=CC=CC=C5N=C4S3)OC

SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Canonical SMILES

CC1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2Br)C=C3C(=O)N4C5=CC=CC=C5N=C4S3)OC

Origin of Product

United States

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